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Compound of Interest

2,2-Bis[4-(4-
Compound Name:
aminophenoxy)phenyllpropane

Cat. No.: B132241

Introduction

In the realm of high-performance polymers, monomers serve as the fundamental building
blocks that dictate the final properties of the material. Among these, aromatic diamines are
crucial for the synthesis of polyimides, renowned for their exceptional thermal stability,
mechanical strength, and dielectric properties. The acronym "BAPP" is commonly used to refer
to several bis(aminophenoxy)phenyl or bis(aminophenyl)propane derivatives. This guide
provides an in-depth look at the spectroscopic data for three key BAPP monomers, offering a
valuable resource for researchers, scientists, and professionals in drug development and
material science. The structural variations among these monomers significantly influence the
characteristics of the resulting polymers. This document focuses on providing the essential *H
NMR, 3C NMR, and FTIR spectroscopic data, alongside detailed experimental protocols for
their acquisition.

The primary BAPP monomer discussed is 2,2-bis[4-(4-aminophenoxy)phenyl]propane, a
widely utilized component in the synthesis of polyetherimides. Additionally, this guide covers
two isomeric monomers, 4,4'-(1,4-phenylenediisopropylidene)bisaniline and 4,4'-(1,3-
phenylenediisopropylidene)bisaniline, which are also employed in the production of advanced
polymers.

Spectroscopic Data of BAPP Monomers
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The following sections present the *H NMR, 3C NMR, and FTIR data for the BAPP monomers.
This information is critical for structural verification and purity assessment.

2,2-bis[4-(4-aminophenoxy)phenyl]propane
e CAS Number: 13080-86-9
e Molecular Formula: C27H26N202

e Structure:
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(A representative image would be placed here in a full document)
H NMR (Proton NMR) Data[1][2]

The H NMR spectrum of 2,2-bis[4-(4-aminophenoxy)phenyl]propane provides detailed
information about the proton environments within the molecule.

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic Protons
~7.10 d 4H

(ortho to -C(CHs)z2)

Aromatic Protons
~6.85 d 4H

(meta to -C(CHs)2)

Aromatic Protons
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13C NMR (Carbon NMR) Data[3]

The 13C NMR spectrum reveals the different carbon environments in the monomer.

Chemical Shift (d) ppm Assignment

~152.0 Aromatic C-O

~146.0 Aromatic C-N

~144.0 Quaternary Aromatic C
~128.0 Aromatic CH

~120.0 Aromatic CH

~118.0 Aromatic CH

~115.0 Aromatic CH

~42.0 Quaternary C (isopropylidene)
~31.0 CHs

FTIR (Fourier-Transform Infrared) Data

The FTIR spectrum highlights the key functional groups present in the molecule.
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Wavenumber (cm~?)

Assignment

N-H stretching (asymmetric and symmetric) of -

3450 - 3300 NH,

3050 - 3020 Aromatic C-H stretching

2960 - 2850 Aliphatic C-H stretching of CHs groups
~1620 N-H bending of -NH:z

1500 - 1480 Aromatic C=C stretching

~1240 Aryl-O-Aryl asymmetric stretching

~830 p-disubstituted benzene C-H out-of-plane

bending

4,4'-(1,4-Phenylenediisopropylidene)bisaniline

e CAS Number: 2716-10-1
e Molecular Formula: C24H28N2

e Structure:

walt text

(A representative image would be placed here in a full document)

H NMR (Proton NMR) Data[4]
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
Central Aromatic
~7.20 S 4H
Protons
Aromatic Protons
~7.05 d 4H
(ortho to -C(CHs)z2)
Aromatic Protons
~6.60 d 4H
(meta to -C(CHs)2)
~3.60 S 4H -NH:z
~1.65 s 12H -C(CHs3)2
13C NMR (Carbon NMR) Data[4]
Chemical Shift (6) ppm Assignment

~148.0 Quaternary Aromatic C
~144.0 Aromatic C-N
~138.0 Quaternary Aromatic C
~127.0 Aromatic CH
~125.0 Aromatic CH
~115.0 Aromatic CH
~42.0 Quaternary C (isopropylidene)
~31.0 CHs
FTIR (Fourier-Transform Infrared) Data[4]
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Wavenumber (cm~?) Assignment
N-H stretching (asymmetric and symmetric) of -
3450 - 3300
NH:2
3050 - 3020 Aromatic C-H stretching
2960 - 2850 Aliphatic C-H stretching of CHs groups
~1620 N-H bending of -NH:z
1510 - 1490 Aromatic C=C stretching

830 p-disubstituted benzene C-H out-of-plane

bending

4,4'-(1,3-Phenylenediisopropylidene)bisaniline

e CAS Number: 2687-27-6
e Molecular Formula: C24H28N2

e Structure:

walt text

(A representative image would be placed here in a full document)

FTIR (Fourier-Transform Infrared) Data[5]
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Wavenumber (cm~?) Assignment

N-H stretching (asymmetric and symmetric) of -

3450 - 3300
NH:2
3050 - 3020 Aromatic C-H stretching
2960 - 2850 Aliphatic C-H stretching of CHs groups
~1620 N-H bending of -NH:z
1510 - 1490 Aromatic C=C stretching
830 p-disubstituted benzene C-H out-of-plane
bending
m-disubstituted benzene C-H out-of-plane
~700-750

bending

Note: Detailed and verified *H and 3C NMR data for this specific isomer are less commonly
published. The expected spectra would show more complex splitting patterns for the central
aromatic ring protons compared to the 1,4-isomer.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
technique. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation:

¢ A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:

» Sample Weighing: Accurately weigh 10-20 mg of the BAPP monomer for *H NMR and 20-50
mg for 13C NMR.
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» Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the
sample. Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) are
common choices for these types of aromatic amines.

o Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately
0.6-0.7 mL of the chosen deuterated solvent.

» Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure
complete dissolution and a homogenous solution.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm). Often, the residual solvent peak can be used for
calibration (e.g., CDClIs at 7.26 ppm for *H and 77.16 ppm for 13C).

Data Acquisition:

 Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
into the magnet.

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial
for obtaining sharp spectral lines.

e 1H NMR Parameters:
o Pulse Angle: 30-45 degrees.
o Acquisition Time (AQ): 2-4 seconds.
o Relaxation Delay (D1): 1-5 seconds.
o Number of Scans (NS): 8-16 scans are usually sufficient.
e 13C NMR Parameters:
o Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum.

o Acquisition Time (AQ): 1-2 seconds.
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o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required
due to the low natural abundance of 13C.

o Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID).
Phase correct the spectrum and perform baseline correction. Integrate the signals in the 1H
NMR spectrum and pick the peaks for both *H and 3C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the BAPP monomer.
Instrumentation:

e An FTIR spectrometer equipped with an appropriate sampling accessory, such as an
Attenuated Total Reflectance (ATR) crystal or a sample holder for KBr pellets.

Sample Preparation (ATR Method):

e Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.qg.,
isopropanol) and a soft, lint-free cloth. Record a background spectrum of the empty ATR
crystal.

o Sample Application: Place a small amount of the powdered BAPP monomer sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Pressure Application: Apply consistent pressure using the instrument's pressure clamp to
ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

e Mixing: Grind a small amount (1-2 mg) of the BAPP monomer with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.
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e Background Scan: Record a background spectrum with an empty sample holder.

Data Acquisition:

Sample Placement: Place the ATR accessory with the sample or the KBr pellet in the sample
compartment of the FTIR spectrometer.

e Spectral Range: Scan the sample typically in the mid-infrared range (4000-400 cm~1).
e Parameters:

o Resolution: 4 cm~* is generally sufficient.

o Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. Label the significant peaks
corresponding to the functional groups.

Visualizations
Workflow for Spectroscopic Analysis of BAPP Monomer

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a BAPP monomer sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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